![molecular formula C9H8N2O2S3 B13752121 Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione](/img/structure/B13752121.png)
Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione is a compound that combines the structural features of benzoic acid and 1,3,4-thiadiazolidine-2,5-dithione Benzoic acid is a simple aromatic carboxylic acid, while 1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic compound containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of benzoic acid derivatives with 1,3,4-thiadiazolidine-2,5-dithione. One common method is the condensation reaction between benzoic acid and 1,3,4-thiadiazolidine-2,5-dithione under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of polymers, lubricants, and other industrial materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of benzoic acid;1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets and pathways in biological systems. The sulfur and nitrogen atoms in the thiadiazolidine ring can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the aromatic ring of benzoic acid can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzoic acid;1,3,4-thiadiazolidine-2,5-dithione include:
1,3,4-Thiadiazolidine-2-thione: Another thiadiazole derivative with similar structural features but different chemical properties.
Benzoic acid derivatives: Compounds like salicylic acid and para-aminobenzoic acid, which share the benzoic acid core but have different functional groups attached
Uniqueness
The presence of both sulfur and nitrogen atoms in the thiadiazolidine ring adds to its versatility in forming coordination complexes and participating in various chemical reactions .
Eigenschaften
Molekularformel |
C9H8N2O2S3 |
---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
benzoic acid;1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C7H6O2.C2H2N2S3/c8-7(9)6-4-2-1-3-5-6;5-1-3-4-2(6)7-1/h1-5H,(H,8,9);(H,3,5)(H,4,6) |
InChI-Schlüssel |
GSKKZECXTIAYEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.C1(=S)NNC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.